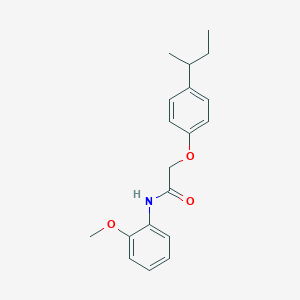
3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in the field of pharmaceutical research.
作用機序
The mechanism of action of 3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its broad spectrum of therapeutic effects. It has been found to be effective in the treatment of various diseases, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This could provide valuable insights into its therapeutic potential and facilitate the development of more effective drugs. Another area of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Finally, the potential of this compound as a lead compound for drug discovery and development should be explored further.
合成法
The synthesis of 3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3-iodobenzamide with 2-propyl-1H-tetrazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
科学的研究の応用
3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to exhibit potential therapeutic effects in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been found to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C11H12IN5O |
|---|---|
分子量 |
357.15 g/mol |
IUPAC名 |
3-iodo-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12IN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h3-5,7H,2,6H2,1H3,(H,13,15,18) |
InChIキー |
LRBAFBSWSQHLJX-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)I |
正規SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)


![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)


![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)
